CP-96,345 Exhibits >80-Fold Higher NK1 Binding Affinity Than RP 67580 in Human Cell Lines
CP-96,345 demonstrates substantially higher binding affinity for human NK1 receptors than the alternative non-peptide antagonist RP 67580. In a direct comparative binding study using human IM9 lymphoblastoma cells, CP-96,345 displayed a Ki of 0.4 nM compared to RP 67580's Ki of 33 nM. In U373 MG astrocytoma cells, CP-96,345 exhibited a Ki of 1.2 nM while RP 67580 required 223 nM for comparable displacement [1]. This affinity advantage is maintained across both cell lines, confirming that CP-96,345's superior NK1 receptor engagement is not cell-type dependent. Notably, the peptide antagonist FK888 showed Ki values of 1.2 nM and 3.6 nM respectively, positioning CP-96,345 as the highest-affinity antagonist among those directly compared in this study [1].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.4 nM (IM9 cells); 1.2 nM (U373 MG cells) |
| Comparator Or Baseline | RP 67580: 33 nM (IM9 cells), 223 nM (U373 MG cells); FK888: 1.2 nM (IM9 cells), 3.6 nM (U373 MG cells); Substance P: 0.1 nM (IM9 cells), 0.3 nM (U373 MG cells) |
| Quantified Difference | CP-96,345 shows 82.5-fold higher affinity than RP 67580 in IM9 cells (0.4 nM vs 33 nM) and 186-fold higher affinity in U373 MG cells (1.2 nM vs 223 nM) |
| Conditions | Radioligand binding assay using [3H]-substance P in human IM9 B lymphoblastoma cells and U373 MG astrocytoma cells |
Why This Matters
Higher receptor affinity enables lower compound concentrations to achieve equivalent receptor occupancy, reducing material consumption in screening campaigns and minimizing concentration-dependent off-target effects in cellular assays.
- [1] Goso C, Potier E, Manzini S, Szallasi A. Comparison of tachykinin NK1 receptors in human IM9 and U373 MG cells, using antagonist (FK888, (+/-)-CP-96,345, and RP 67580) binding. Eur J Pharmacol. 1994 Mar 11;254(1-2):221-7. View Source
